molecular formula C16H20N4O2S2 B2555646 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 392291-23-5

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No. B2555646
M. Wt: 364.48
InChI Key: BSLMZOVIRCLPHO-UHFFFAOYSA-N
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Description

The compound N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their wide range of biological activities, including anticancer and antiallergy properties. The specific compound , while not directly mentioned in the provided papers, is likely to share some of the pharmacological characteristics of its thiadiazole counterparts due to the presence of similar structural motifs.

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods. For instance, the preparation of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl 1,3,4-thiadiazolo-(3,2-a) pyrimidine involves the reaction of a precursor with N,N-diethylamin, as discussed in the first paper . Another method, as described in the second paper, involves a microwave-assisted, solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . These methods highlight the versatility and adaptability of synthetic routes for thiadiazole derivatives, which could be applicable to the synthesis of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is typically confirmed using spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry . These techniques allow for the elucidation of the compound's structure, including the identification of functional groups and the overall molecular framework. The presence of the thiadiazole ring is a key structural feature that contributes to the compound's biological activity.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions due to their reactive centers. The papers provided do not detail specific reactions for N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, but they do mention the formation of Schiff's bases and the synthesis of oxamic acid derivatives from related compounds . These reactions are indicative of the chemical versatility of thiadiazole derivatives and their potential for modification to enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are important for their pharmacological evaluation. The second paper mentions the evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for determining the drug-likeness of a compound . The good oral drug-like behavior of the synthesized compounds suggests that N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide may also possess favorable ADMET properties, although specific data for this compound would be needed for confirmation.

Scientific Research Applications

Antiallergic Activity

Compounds similar to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide have been explored for their antiallergy potential. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives show potent antiallergy activity in rat models, indicating potential for similar compounds in allergy treatment (Hargrave, Hess, & Oliver, 1983).

Antimicrobial and Antimycobacterial Properties

Derivatives of 1,3,4-thiadiazole, a structural element in the compound , have been studied for their antimicrobial activities. For example, substituted isosteres of pyridine- and pyrazinecarboxylic acids show activity against Mycobacterium tuberculosis, suggesting potential antimicrobial applications (Gezginci, Martin, & Franzblau, 1998).

Biological Activities in Cancer Research

In the realm of cancer research, 1,3,4-thiadiazole derivatives have been investigated for their antitumor activities. The synthesis and biological evaluation of novel Indolyl 4-thiazolidinones bearing a thiadiazine nucleus, which are structurally similar to the compound of interest, have shown significant activity against various microbial strains and cancer cell lines (Anekal & Biradar, 2017).

Anticonvulsant Properties

Sulfonamides incorporating 1,3,4-thiadiazole moieties, akin to the structure of the compound , have been studied for their anticonvulsant properties. These studies provide insights into the potential application of similar compounds in treating epilepsy (Masereel, Rolin, Abbate, Scozzafava, & Supuran, 2002).

properties

IUPAC Name

2,2-dimethyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-10-5-7-11(8-6-10)17-12(21)9-23-15-20-19-14(24-15)18-13(22)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLMZOVIRCLPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

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